Alfa-[[(1,1-dimethylethoxy)carbonyl]amino]-benzenacetic acid methyl ester
Description
Alfa-[[(1,1-dimethylethoxy)carbonyl]amino]-benzenacetic acid methyl ester is a chemically protected amino acid derivative. Its structure comprises a benzeneacetic acid backbone with a methyl ester group and a (1,1-dimethylethoxy)carbonyl (Boc) protecting group on the α-amino position. This compound is critical in organic synthesis, particularly in the production of complex pharmaceuticals such as Docetaxel, a chemotherapeutic agent . The Boc group enhances stability during synthetic reactions while allowing selective deprotection under acidic conditions .
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-11(12(16)18-4)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,15,17)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUHEYOGXNRVCO-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alfa-[[(1,1-dimethylethoxy)carbonyl]amino]-benzenacetic acid methyl ester typically involves the following steps:
Protection of Glycine: Glycine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form Boc-protected glycine.
Coupling with Phenylalanine: The Boc-protected glycine is then coupled with phenylalanine methyl ester using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an anhydrous solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Chemical Reactions Analysis
Esterification and Transesterification
The methyl ester group undergoes transesterification under acidic or basic conditions. For example:
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Acidic transesterification proceeds via protonation of the carbonyl oxygen, nucleophilic attack by an alcohol, and elimination of methanol (Figure 1A) .
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Basic transesterification employs alkoxide ions (e.g., NaOEt) to directly substitute the methoxy group with another alcohol .
Key conditions :
| Reaction Type | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| Acidic | H₂SO₄ | ROH | 70–85% | |
| Basic | NaOMe | MeOH | 80–95% |
Dimethyl carbonate (DMC) serves as a green methylating agent for esterification under basic conditions, preserving stereochemistry at chiral centers .
Boc Deprotection
The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane) to yield a free amine. This reaction is critical for subsequent functionalization:
\text{Boc-protected amine} \xrightarrow{\text{TFA}} \text{NH}_2 + \text{CO}_2 + \text{(CH}_3\text{)}_3\text{COH} $$ **[Conditions](pplx://action/followup)**: - 4M HCl in dioxane (RT, 2 h, 90% yield)[2]. - TFA/CH₂Cl₂ (0°C to RT, 1 h, quantitative)[3]. --- ### 3. [Hydrolysis of Methyl Ester ](pplx://action/followup) The ester hydrolyzes to the carboxylic acid under basic conditions (e.g., NaOH, LiOH):
\text{RCOOMe} \xrightarrow{\text{NaOH/H}_2\text{O}} \text{RCOO}^- \text{Na}^+ + \text{CH}_3\text{OH} $$
Optimized protocol :
Amide Bond Formation
After Boc deprotection, the free amine participates in amidation. For example, coupling with activated esters (e.g., EDC/HOBt) yields peptides:
Procedure :
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Deprotect Boc group with TFA.
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React with carboxylic acid (1.2 equiv), EDC (1.5 equiv), HOBt (1.5 equiv) in DMF, RT, 12 h .
Yield : 75–92% .
Stability and Side Reactions
Scientific Research Applications
Pharmaceutical Applications
Alfa-[[(1,1-dimethylethoxy)carbonyl]amino]-benzenacetic acid methyl ester has been investigated for its potential in drug development. Its structure allows it to interact favorably with biological targets, making it a candidate for various therapeutic applications:
- Anti-inflammatory Agents : Studies have shown that derivatives of this compound can exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation .
- Anticancer Research : The compound has been evaluated for its effects on cancer cell lines. Its ability to interfere with cell cycle regulation and apoptosis pathways positions it as a potential lead compound in anticancer drug discovery .
Case Study: Anti-inflammatory Activity
A study conducted on the anti-inflammatory effects of related compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting that modifications to the benzenacetic acid structure can enhance therapeutic efficacy.
Biochemical Research
The compound is also utilized in biochemical assays and studies due to its ability to modify protein interactions and enzyme activities:
- Enzyme Inhibitors : Research indicates that the compound can act as an inhibitor for certain metabolic enzymes, impacting metabolic pathways crucial for disease progression .
- Protein Interaction Studies : Its derivatives have been used to probe protein-ligand interactions, providing insights into molecular mechanisms of action for various biological processes .
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Cyclooxygenase-2 | Competitive | 12.5 |
| Lipoxygenase | Non-competitive | 8.3 |
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as a versatile intermediate:
- Building Block for Synthesis : The compound is often employed as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
- Functionalization Reactions : Its reactivity allows for various functionalization reactions, enabling chemists to create diverse derivatives tailored for specific applications.
Case Study: Synthesis of Anticancer Agents
A synthetic route utilizing this compound led to the successful development of novel anticancer agents that showed improved selectivity and potency against tumor cells compared to existing therapies.
Mechanism of Action
Mechanism: Alfa-[[(1,1-dimethylethoxy)carbonyl]amino]-benzenacetic acid methyl ester exerts its effects through its role as a building block in peptide synthesis. The Boc group protects the amino group of glycine, preventing unwanted side reactions during peptide coupling. The ester group of phenylalanine allows for easy incorporation into peptide chains.
Molecular Targets and Pathways: The primary molecular targets of this compound are the amino and carboxyl groups of other amino acids and peptides. It participates in peptide bond formation through nucleophilic attack on the carbonyl carbon of the ester group, leading to the formation of amide bonds .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Boc-Protected Amino Acid Derivatives
Key Observations :
Reactivity Insights :
- The Boc group’s stability under basic/neutral conditions is consistent across compounds, but nitro or thiazole substituents (e.g., ) may introduce unique reactivity (e.g., electrophilic substitution or ring-opening).
- Methyl/ethyl ester hydrolysis rates vary; aromatic esters (target compound) may exhibit slower hydrolysis than aliphatic analogues .
Critical Analysis of Divergent Evidence
Biological Activity
Alfa-[[1,1-dimethylethoxy]carbonyl]amino-benzenacetic acid methyl ester, also known as 4-[[(1,1-dimethylethoxy)carbonyl]amino]benzeneacetic acid methyl ester, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C13H17NO4
- Molecular Weight : 251.28 g/mol
- CAS Number : 81196-09-0
- IUPAC Name : 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetic acid
Mechanisms of Biological Activity
The biological activity of Alfa-[[1,1-dimethylethoxy]carbonyl]amino-benzenacetic acid methyl ester can be attributed to its structural features that allow it to interact with various biological targets. Notably, it may exhibit:
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and pathways such as NF-κB and MAPK/ERK signaling .
- Antioxidant Activity : The presence of the dimethylethoxy group may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells .
Data Table: Biological Activities
Case Study 1: Anti-Cancer Activity
A study investigated the cytotoxic effects of Alfa-[[1,1-dimethylethoxy]carbonyl]amino-benzenacetic acid methyl ester on various cancer cell lines. Results indicated significant apoptosis induction in breast cancer cells (MCF-7), suggesting its potential as an anti-cancer agent. The study highlighted the compound's ability to activate caspase pathways leading to programmed cell death .
Case Study 2: Anti-inflammatory Properties
In a controlled trial involving animal models, the compound demonstrated a marked reduction in inflammatory markers following administration. The study concluded that Alfa-[[1,1-dimethylethoxy]carbonyl]amino-benzenacetic acid methyl ester could serve as a therapeutic agent in conditions characterized by chronic inflammation .
Research Findings
Recent research has focused on the pharmacological properties of Alfa-[[1,1-dimethylethoxy]carbonyl]amino-benzenacetic acid methyl ester. Key findings include:
- Synergistic Effects : When combined with traditional anti-inflammatory drugs, the compound exhibited enhanced efficacy in reducing inflammation and pain in experimental models .
- Mechanistic Insights : Studies utilizing molecular docking simulations have suggested that the compound binds effectively to targets involved in inflammatory responses and cancer cell proliferation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Alfa-[[(1,1-dimethylethoxy)carbonyl]amino]-benzenacetic acid methyl ester?
- Methodological Answer : The compound can be synthesized via peptide coupling strategies using tert-butoxycarbonyl (Boc)-protected intermediates. For example, coupling reagents like DEPBT (3-(diethoxyphosphoryloxy)-3H-benzo[d][1,2,3]triazin-4-one) in THF with DIPEA as a base have been employed for similar Boc-protected amino acid derivatives, yielding high-purity products after silica gel chromatography (n-hexane/acetone elution) . The methyl ester group is typically introduced via esterification of the parent carboxylic acid using methanol under acid catalysis.
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm the Boc-protected amino group (δ ~1.4 ppm for tert-butyl protons) and methyl ester (δ ~3.6 ppm for OCH₃).
- Mass Spectrometry (MS) : Use ESI-MS or GC/MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. For instance, GC/MS analysis of analogous benzeneacetic acid esters shows diagnostic peaks at m/z corresponding to the Boc group (C₅H₁₁O₂N⁺) .
- X-ray Crystallography : Single-crystal X-ray diffraction can resolve stereochemistry and hydrogen-bonding networks, as demonstrated for structurally related Boc-protected peptides .
Q. What stability considerations are critical for handling this compound under acidic/basic conditions?
- Methodological Answer : The Boc group is acid-labile (stable to bases), requiring cautious use of trifluoroacetic acid (TFA) for deprotection. The methyl ester is hydrolytically stable under neutral conditions but susceptible to saponification in strong alkaline media. Storage at -20°C under inert atmosphere (N₂/Ar) is recommended to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields across coupling reagent systems?
- Methodological Answer : Contradictory yields may arise from reagent selectivity or side reactions. For example, DEPBT minimizes racemization in peptide couplings compared to carbodiimides like DCC . Systematic optimization of reaction parameters (temperature, solvent polarity, base stoichiometry) and real-time monitoring via TLC/HPLC can identify optimal conditions. Comparative studies using alternative coupling agents (e.g., HATU, EDCI) are advised to evaluate efficiency .
Q. What role does the Boc-protecting group play in modulating reactivity during multi-step syntheses?
- Methodological Answer : The Boc group enhances solubility in organic solvents and prevents undesired nucleophilic attacks at the amino moiety. However, its bulkiness may sterically hinder coupling reactions in sterically crowded systems. Computational modeling (e.g., DFT) can predict steric/electronic effects, while kinetic studies under varying Boc concentrations reveal trade-offs between protection efficiency and reaction rates .
Q. How can researchers design experiments to study the compound’s application in enantioselective catalysis or drug intermediate synthesis?
- Methodological Answer :
- Catalysis : Incorporate the compound into chiral ligands for transition-metal catalysts (e.g., Pd, Ru). Test enantioselectivity in asymmetric hydrogenation using substrates like α-keto esters, monitored via chiral HPLC .
- Drug Synthesis : Use as a building block for β-lactam antibiotics or protease inhibitors. For example, coupling with β-hydroxy acids (e.g., docetaxel intermediates) requires careful control of stereochemistry via Mitsunobu reactions or enzymatic resolution .
Q. What strategies mitigate challenges in isolating by-products during large-scale synthesis?
- Methodological Answer : Implement membrane separation technologies (e.g., nanofiltration) to remove low-molecular-weight impurities. Process simulation tools (Aspen Plus, COMSOL) can model solvent/antisolvent crystallization dynamics, while advanced chromatography (SMB, preparative HPLC) ensures high-purity isolation .
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data for structurally similar derivatives?
- Methodological Answer : Discrepancies in NMR/IR peaks may stem from solvent effects, tautomerism, or polymorphic forms. For example, Boc-protected analogs exhibit variable NH proton shifts (δ 5–6 ppm) depending on solvent polarity (CDCl₃ vs. DMSO-d₆). Cross-validate using multiple techniques (e.g., 2D NMR, X-ray) and reference databases (NIST Chemistry WebBook) .
Research Design & Theoretical Frameworks
Q. How can computational chemistry guide experimental design for novel derivatives?
- Methodological Answer : Use molecular docking (AutoDock, Schrödinger) to predict binding affinities of derivatives with target enzymes (e.g., proteases). MD simulations assess conformational stability, while QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
